6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Description
6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a fluorinated heterocyclic compound featuring a benzoxazine core substituted with a trifluoromethyl (CF₃) group at the 6-position and two ketone groups at positions 2 and 4. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are characteristic of trifluoromethylated compounds . Its synthesis and applications remain underexplored in the literature, necessitating comparative analysis with structurally related benzoxazine-diones and analogous heterocycles.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMDXJUAHDROHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707254 | |
| Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781-94-2 | |
| Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Trifluoromethylation of Benzoxazine Precursors
Overview:
The most common approach involves the trifluoromethylation of pre-formed benzoxazine derivatives. This method typically employs electrophilic trifluoromethylating agents, such as trifluoromethyl iodide (CF₃I), in the presence of suitable bases and catalysts.
Benzoxazine precursor + CF₃I + base (e.g., K₂CO₃) → 6-(trifluoromethyl)-benzoxazine-2,4-dione
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Temperature: Elevated, generally between 80°C to 120°C.
- Atmosphere: Anhydrous and inert (nitrogen or argon).
Mechanism:
Electrophilic trifluoromethylation involves the transfer of the CF₃ group to the aromatic or heteroaromatic ring, facilitated by the base which deprotonates the precursor, increasing nucleophilicity.
- Efficient trifluoromethylation requires excess CF₃I and optimized temperature to prevent side reactions.
- The reaction yields are typically high (>70%) under controlled conditions.
Use of Trifluoromethylating Reagents in Catalytic Systems
Overview:
Advanced methods utilize catalytic systems to improve selectivity and efficiency. Notably, photoredox catalysis has been explored to facilitate trifluoromethylation under milder conditions.
- Photoredox catalysts such as Ru(bpy)₃²⁺ or Ir-based complexes, combined with CF₃I or CF₃SO₂Cl, enable the trifluoromethylation at room temperature.
- Light source: Visible light (LED).
- Solvent: Acetonitrile or dichloromethane.
- Catalyst loading: 1-5 mol%.
- Enhanced selectivity and yields (>80%) have been reported.
- The method minimizes by-products and allows scale-up.
Industrial-Scale Synthesis via Continuous Flow Processes
Overview:
For large-scale production, continuous flow reactors have been developed, offering improved safety, control, and scalability.
- Reagent feed: Benzoxazine precursor and trifluoromethylating agent.
- Reaction temperature: Maintained between 100°C to 150°C.
- Residence time: Minutes to hours depending on scale.
- Precise control over reaction parameters.
- Reduced risk of handling hazardous reagents.
- Higher throughput and consistent product quality.
Additional Synthetic Strategies
a. Radical-Based Trifluoromethylation:
- Utilizes radical initiators like AIBN or peroxides.
- CF₃ radicals generated in situ react with benzoxazine derivatives.
b. Metal-Catalyzed Cross-Coupling:
- Palladium or copper catalysis with trifluoromethyl sources such as Togni’s reagent or Langlois’ reagent.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry
6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione serves as a building block for synthesizing complex organic molecules. Its unique properties allow chemists to create derivatives that exhibit enhanced reactivity and selectivity in various reactions.
Biology
Research indicates that this compound exhibits antimicrobial and antiviral properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/ml |
| 6e | Pseudomonas aeruginosa | 19 mm inhibition |
These findings suggest potential applications in developing new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is being explored for its potential as a drug candidate . Its ability to modulate enzyme activity makes it a target for developing enzyme inhibitors and receptor modulators:
- Anticancer Activity: The compound has shown promise as an inhibitor of tumor cell growth by interfering with oxidative processes within cells .
- Antimalarial Prototypes: Research into related compounds has identified trifluoromethyl-substituted derivatives as potential leads for new antimalarial drugs .
Case Studies
Case Study 1: Antimicrobial Activity
A study synthesized various derivatives of this compound and tested their antimicrobial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited significant activity with MIC values indicating their potential as future therapeutic agents against tuberculosis .
Case Study 2: Anticancer Research
Another investigation focused on the compound's role in inhibiting cancer cell proliferation. The study demonstrated that the compound effectively inhibited tumor growth in vitro by disrupting cellular oxidative processes, suggesting its application in cancer therapy development .
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the benzoxazine-dione family, which includes derivatives with halogen, alkyl, or methoxy substituents. Key structural analogs and their distinguishing features are discussed below:
Substituent Effects
- Trifluoromethyl (CF₃): The electron-withdrawing CF₃ group enhances lipophilicity and stability against oxidative metabolism, a trait shared with efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
- 7-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione (C₈H₄BrNO₃): Bromine’s larger atomic radius may influence π-stacking interactions in biological systems .
- Fluorinated and Methoxylated Analogs: 6-Fluoro-7-methoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (C₉H₆FNO₄): Methoxy groups enhance solubility, while fluorine moderates electronic effects .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Discussion
Physicochemical Properties
- Reactivity : The electron-withdrawing CF₃ group may deactivate the benzoxazine ring toward electrophilic substitution, contrasting with chloro or bromo derivatives, which are more reactive .
Biological Activity
6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organofluorine compound characterized by the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a subject of interest in various research contexts.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 215.14 g/mol. The compound features a benzoxazine ring structure that is known for its versatility in chemical reactions.
Synthesis
The synthesis typically involves the introduction of the trifluoromethyl group into the benzoxazine framework using reagents such as trifluoromethyl iodide in the presence of bases like potassium carbonate. The reaction conditions often require anhydrous environments and elevated temperatures to ensure high yields and purity.
Antitumor Properties
Recent studies have demonstrated that this compound exhibits significant antitumor activity. It has been shown to inhibit tumor cell growth effectively by interfering with cellular oxidative processes. Specifically, it inhibits stepwise oxidation reactions critical for tumor cell proliferation .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors within cancer cells. The trifluoromethyl group enhances its interaction with these molecular targets, leading to the modulation of enzymatic activities essential for cell survival and proliferation .
Antimicrobial Activity
In addition to its antitumor properties, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Preliminary studies indicate potential efficacy against various bacterial strains and fungi, although further research is required to elucidate these effects fully .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Tumor Cell Inhibition : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability .
- Antimicrobial Screening : In vitro assays showed that this compound exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
- Mechanistic Studies : Research focused on elucidating the mechanism revealed that the compound forms stable complexes with key enzymes involved in metabolic pathways critical for cancer cell survival .
Data Table: Biological Activity Summary
Q & A
Q. What analytical approaches identify degradation products under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.
- LC-MS/MS : Characterize degradation products (e.g., ring-opened dicarboxylic acids).
- Stability-indicating assays : Validate method specificity per ICH guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
